molecular formula C8H10ClNO2S B13319556 3-chloro-N-ethylbenzene-1-sulfonamide

3-chloro-N-ethylbenzene-1-sulfonamide

Cat. No.: B13319556
M. Wt: 219.69 g/mol
InChI Key: JTXDJYPMPDGFPV-UHFFFAOYSA-N
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Description

3-Chloro-N-ethylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a chlorine atom and an ethyl group. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethylbenzene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of low-cost commodity chemicals, making the process economically viable.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

3-chloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3

InChI Key

JTXDJYPMPDGFPV-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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